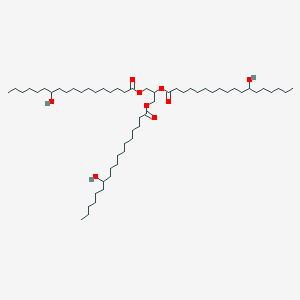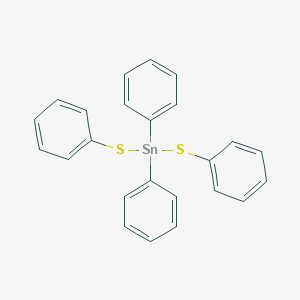
2-ブロモ-4-フルオロアニリン
概要
説明
2-Bromo-4-fluoroaniline, with the chemical formula C6H5BrFN, is an organic compound that appears as a solid with a white to light yellow color and has a faint odor . The compound consists of a benzene ring with a bromine atom and a fluorine atom attached to the carbon atoms. It is sparingly soluble in water and is primarily used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds .
科学的研究の応用
2-Bromo-4-fluoroaniline has a wide range of applications in scientific research:
作用機序
Target of Action
2-Bromo-4-fluoroaniline is an aryl fluorinated building block
Mode of Action
The exact mode of action of 2-Bromo-4-fluoroaniline is not well-documented. As an aniline derivative, it may interact with its targets through mechanisms common to other anilines, such as hydrogen bonding or ionic interactions. These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
For instance, 2-Bromo-4-fluoroaniline was used in the synthesis of thieno[3,2-c]quinoline , indicating its potential role in synthetic pathways.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Given its use as a building block in organic synthesis , it’s likely that its primary effects are related to the formation of new compounds with biological activity.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Its efficacy can also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-fluoroaniline involves the bromination of 4-fluoroaniline. The process includes adding 4-fluoroaniline to distilled dimethylformamide (DMF) and slowly adding N-Bromosuccinimide (NBS) dissolved in DMF. The reaction mixture is then extracted with dichloromethane (CH2Cl2) and purified by column separation .
Industrial Production Methods: Industrial production methods for 2-Bromo-4-fluoroaniline typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of solvents like DMF and reagents like NBS is common in these processes .
化学反応の分析
Types of Reactions: 2-Bromo-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium persulfate and copper(II) sulfate pentahydrate are used in bromination reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 4-fluoroaniline yields 2-Bromo-4-fluoroaniline .
類似化合物との比較
4-Bromo-2-fluoroaniline: Similar in structure but with different positions of bromine and fluorine atoms.
2-Bromo-4-chloroaniline: Contains a chlorine atom instead of a fluorine atom.
2-Bromo-4-methylaniline: Contains a methyl group instead of a fluorine atom.
Uniqueness: 2-Bromo-4-fluoroaniline is unique due to its specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
2-bromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-98-1 | |
| Record name | 1003-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-4-fluoroaniline in organic synthesis, particularly in the context of the provided research papers?
A1: 2-Bromo-4-fluoroaniline serves as a crucial starting material in the synthesis of various biologically active compounds. In the provided research, it plays a key role in two separate synthetic pathways:
- Bixafen Synthesis []: 2-Bromo-4-fluoroaniline is a key precursor in the novel synthesis of Bixafen, a fungicide with potent activity against various plant pathogens, including wheat powdery mildew, corn rust, and cucumber grey mold. The reported synthesis method boasts simplicity and mild reaction conditions, offering potential advantages for large-scale production.
- Heterocyclic Compounds []: This compound serves as the foundation for creating a series of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds, characterized using various spectroscopic techniques (IR, 1H NMR, 13C NMR, and mass spectrometry), exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compound 5 within this series demonstrates significant antifungal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)


![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)


![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)






